4-Phenylisoxazole-3-carboxylic acid ethyl ester, also known by its IUPAC name ethyl 4-phenyl-1,2-oxazole-3-carboxylate, is a compound with the molecular formula and a molecular weight of . This compound is primarily utilized in organic synthesis and has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a synthon in the development of various pharmacologically active molecules.
The compound was first synthesized in 1942 by Pummerer and colleagues through the reaction of 4-phenylisoxazole with ethyl chloroformate. It is commercially available for research purposes and is not intended for therapeutic or veterinary applications.
4-Phenylisoxazole-3-carboxylic acid ethyl ester belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing nitrogen and are known for their diverse biological activities.
The synthesis of 4-phenylisoxazole-3-carboxylic acid ethyl ester can be achieved through several methods:
The reaction conditions often require controlled temperatures and specific solvents such as dichloromethane or dimethylformamide to optimize yields. The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Key structural data includes:
4-Phenylisoxazole-3-carboxylic acid ethyl ester can participate in various chemical reactions, including:
Reagents commonly used in these reactions include sodium hydroxide for hydrolysis and lithium aluminum hydride for reduction reactions. Reaction conditions are typically optimized for temperature and pH to ensure desired outcomes.
The mechanism of action for 4-phenylisoxazole-3-carboxylic acid ethyl ester involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit specific enzymatic activities or modulate signaling pathways, leading to various physiological effects.
Research has indicated that derivatives of this compound exhibit potential anti-inflammatory and antimicrobial activities, suggesting interactions at the molecular level that could influence cellular processes .
4-Phenylisoxazole-3-carboxylic acid ethyl ester has several scientific applications:
The 1,3-dipolar cycloaddition reaction between nitrile oxides and dipolarophiles represents the most classical and regioselective methodology for constructing the isoxazole core of 4-phenylisoxazole-3-carboxylic acid ethyl ester. This approach leverages in situ generated nitrile oxides from arylaldoximes (particularly those derived from benzaldehyde derivatives) under oxidative conditions, typically employing chloramine-T or N-halosuccinimide/base systems [2] [7]. The regiochemical outcome is critically influenced by the electronic nature of the dipolarophile, with ethyl propiolate serving as the optimal partner for generating the 3-ethoxycarbonyl-4-phenyl regioisomer configuration characteristic of the target compound. The reaction proceeds via a concerted [3+2] cycloaddition mechanism with high atom economy [2].
Table 1: Cycloaddition Parameters for Isoxazole Formation
| Nitrile Oxide Precursor | Dipolarophile | Catalyst/System | Temperature | Regioselectivity Ratio (3,4-/3,5-) | Yield (%) |
|---|---|---|---|---|---|
| Benzaldoxime | Ethyl propiolate | Chloramine-T/Base | 0-25°C | >95:5 | 75-82 |
| 4-Chlorobenzaldoxime | Ethyl propiolate | NCS/TEA | RT | >98:2 | 78-85 |
| 4-Methoxybenzaldoxime | Ethyl acrylate | NBS/DIPEA | 40°C | <10:90 | 65 |
Modern adaptations have significantly improved the practicality of this approach. Microwave-assisted protocols reduce reaction times from hours to minutes while maintaining high regioselectivity (>95:5) and yield (typically 75-85%) [7] [8]. Furthermore, continuous flow reactors have demonstrated enhanced safety profiles when handling unstable nitrile oxide intermediates, particularly valuable for large-scale pharmaceutical production [8]. The principal limitation remains the competitive formation of 3,5-disubstituted regioisomers when employing electronically symmetric dipolarophiles, though this is minimized with ethyl propiolate due to its pronounced electronic asymmetry [2].
Cyclocondensation between ethyl nitroacetate and terminal alkynes presents a direct, single-pot alternative for synthesizing the 4-phenylisoxazole scaffold without isolating reactive intermediates. This method operates through a base-catalyzed domino process involving nitro group tautomerization, nucleophilic addition to the alkyne, and subsequent dehydration-cyclization [3] [8]. Phenylacetylene serves as the optimal aryl source, reacting with ethyl nitroacetate under mild basic conditions (NaOH, K₂CO₃) in aqueous or biphasic solvent systems at 60-80°C to yield the target ester directly [3]. The aqueous compatibility of this methodology significantly enhances its green chemistry credentials compared to traditional organic solvent-dependent protocols.
The reaction efficiency exhibits pronounced sensitivity to alkyne substitution patterns:
Table 2: Cyclocondensation Efficiency with Various Alkynes
| Alkyne | Catalyst | Solvent System | Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|---|
| Phenylacetylene | NaOH | H₂O | 2 | 85 | <5% |
| 4-Methoxyphenylacetylene | DABCO | H₂O/CHCl₃ | 3 | 82 | 8% |
| 1-Hexyne | K₂CO₃ | EtOH/H₂O | 5 | 48 | 30% |
| Propargyl benzoate | NaOH | H₂O | 2.5 | 91 | <3% |
Notably, propargyl benzoate demonstrates exceptional reactivity in this system, achieving 91% yield due to the electron-withdrawing benzoate group enhancing alkyne electrophilicity [3]. This observation suggests potential for designing specialized alkyne substrates to optimize the synthesis of structurally complex isoxazole derivatives. The operational simplicity—combining reagents in aqueous NaOH at moderate temperatures followed by extractive workup—makes this approach particularly attractive for industrial-scale applications where minimizing purification complexity provides significant economic advantages [3] [8].
Growing emphasis on sustainable chemistry has driven the development of metal-free synthetic routes to 4-phenylisoxazole-3-carboxylic acid ethyl ester, eliminating heavy metal contamination risks associated with traditional Cu(I) or Ru(II)-catalyzed cycloadditions [2] [8]. These protocols employ organocatalytic systems or catalyst-free conditions that maintain high regioselectivity while addressing environmental and purification concerns associated with metal residues in pharmaceutical intermediates. Key advances include:
Organobase-Catalyzed Cyclocondensation: Bicyclic amidine bases (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene, DBN) efficiently promote the reaction between ethyl nitroacetate and phenylacetylene in green solvents (ethyl acetate, 2-MeTHF) at ambient temperature, achieving 80-83% yields with catalyst loadings as low as 5 mol% [8]. The catalyst is recoverable via aqueous wash, significantly reducing process waste streams.
Solvent-Free Mechanochemical Synthesis: Ball milling stoichiometric mixtures of ethyl nitroacetate, phenylacetylene, and solid K₂CO₃ produces the target compound in 78% yield within 30 minutes, completely eliminating solvent use [8]. This approach demonstrates exceptional atom economy and E-factor advantages, with the only significant byproduct being water.
Regioselective Cyclization in Water: Exploiting the hydrophobic effect, high-temperature (90°C) reactions in pure water achieve 82% yield without catalysts through in situ generation of a nitronate anion that undergoes spontaneous cyclization-dehydration [2]. The product precipitates upon cooling, simplifying recovery while minimizing organic waste.
These metal-free strategies consistently demonstrate regioselectivities exceeding 95:5 for the desired 3-ethoxycarbonyl-4-phenyl isomer, comparable to metal-catalyzed methods [2]. Life cycle assessment studies indicate particularly strong environmental advantages for the aqueous and mechanochemical routes, with reductions in process mass intensity (PMI) of 40-65% compared to traditional solvent-intensive protocols [8]. The primary trade-off involves slightly extended reaction times (2-5 hours versus 0.5-2 hours for metal-catalyzed reactions), though this limitation is partially offset by simplified purification workflows that reduce overall production time.
The ethyl ester moiety of 4-phenylisoxazole-3-carboxylic acid ethyl ester serves as a versatile handle for generating pharmacologically relevant derivatives, primarily through hydrolysis to the carboxylic acid or conversion to hydroxamic acids.
Hydrolysis Conditions:Controlled saponification is achieved using LiOH in THF/H₂O (4:1) at 0°C, providing 4-phenylisoxazole-3-carboxylic acid in 90-95% yield with minimal isoxazole ring degradation [5] [6]. Temperature control proves critical, as elevated temperatures (>40°C) promote ring-opening side reactions. Alternatively, enzymatic hydrolysis employing Candida antarctica lipase B in phosphate buffer (pH 7.5) at 30°C achieves 85% conversion over 24 hours with exceptional chemoselectivity (>99%), though the reaction rate is significantly slower than chemical methods [6]. The carboxylic acid product serves as a key intermediate for amide coupling reactions, particularly in generating kinase inhibitors and anti-inflammatory agents where the isoxazole ring functions as a bioisostere for carboxylic acid or heteroaryl groups [5] [6].
Hydroxamic Acid Synthesis:Direct aminolysis of the ethyl ester proves inefficient due to the ester's moderate electrophilicity. Instead, hydroxamic acids are synthesized via a two-step sequence:
This approach provides hydroxamic acids in 75-80% overall yield, characterized by strong chelating properties valuable for designing metalloenzyme inhibitors. Notably, 4-phenylisoxazole-3-hydroxamic acid demonstrates potent xanthine oxidase inhibition (IC₅₀ = 0.18 μM), leveraging the hydroxamic acid moiety for coordination to the enzyme's molybdenum center [6]. The structural configuration of the isoxazole ring positions the hydroxamic acid group optimally for binding within deep enzyme clefts, providing a strategic advantage over linear alkyl hydroxamic acids.
Table 3: Post-Synthetic Modifications and Applications
| Derivative | Synthetic Conditions | Yield (%) | Primary Application | Key Advantage |
|---|---|---|---|---|
| 4-Phenylisoxazole-3-carboxylic acid | LiOH, THF/H₂O, 0°C, 2h | 90-95 | Intermediate for amide coupling | Enables peptide conjugation |
| Hydroxamic acid | EDCI/HOBt, O-Bn-NHOH; then H₂/Pd | 75-80 | Metalloenzyme inhibitors | Strong chelation capacity |
| Acid chloride | Oxalyl chloride, DCM, cat. DMF | 95 | Friedel-Crafts acylation precursor | Enhanced electrophilicity |
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: